4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile

Description

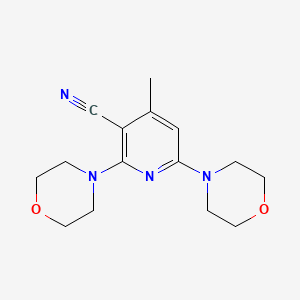

4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile (CAS: 51560-95-3) is a pyridine derivative characterized by a central pyridine ring substituted at positions 2 and 6 with morpholine groups and at position 4 with a methyl group. The molecular formula is C₁₅H₂₀N₄O₂, with a molecular weight of 288.34 g/mol . The cyano group at position 3 contributes to electron-withdrawing effects, influencing the compound’s reactivity and electronic properties .

Properties

IUPAC Name |

4-methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-12-10-14(18-2-6-20-7-3-18)17-15(13(12)11-16)19-4-8-21-9-5-19/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMFQONOZHCDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCOCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319220 | |

| Record name | MLS003116039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51560-95-3 | |

| Record name | MLS003116039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003116039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Substitution: The morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile and related pyridinecarbonitrile derivatives.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Solubility

- Morpholine vs. Hydroxyl Groups: The morpholine groups in the target compound enhance solubility in polar solvents compared to 2,6-dihydroxy-3-cyano-4-methylpyridine, where hydroxyl groups may lead to crystallization challenges due to intermolecular hydrogen bonding .

- Electron-Withdrawing vs.

Structural Flexibility and Pharmacological Potential

- The 1,4-dihydropyridine core in 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile introduces partial saturation, which is advantageous in medicinal chemistry for mimicking bioactive conformations (e.g., calcium channel blockers) . In contrast, the fully aromatic pyridine ring in the target compound may favor planar rigidity, suitable for coordination chemistry or catalysis .

Lipophilicity and Bioavailability

- The target compound’s morpholine groups balance lipophilicity with water solubility, making it more versatile in formulation .

Biological Activity

4-Methyl-2,6-dimorpholin-4-ylpyridine-3-carbonitrile, a compound with the CAS number 51560-95-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with morpholine groups and a cyano group. Its molecular formula is C13H16N4O2, and it possesses unique physicochemical properties that influence its biological activity.

The compound's biological activity is largely attributed to its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor, particularly influencing the activity of Leukotriene A-4 hydrolase , which plays a crucial role in leukotriene metabolism and inflammation pathways. By modulating these pathways, the compound may exert anti-inflammatory effects and influence immune responses.

Biological Activity

Research indicates that this compound has various biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting leukotriene synthesis. This effect is significant in conditions such as asthma and arthritis.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by altering gene expression related to cell cycle regulation and apoptosis.

- Enzyme Interaction : It has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

In an experimental model of inflammation, this compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNFα) when administered to LPS-stimulated human whole blood. The IC50 was determined to be approximately 123 nM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

Case Study 2: Cancer Cell Proliferation

A study focusing on various cancer cell lines revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was linked to the modulation of key signaling pathways involved in apoptosis and cell survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable absorption characteristics. Studies indicate that it can be effectively transported into cells via organic cation transporters, enhancing its therapeutic potential.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.